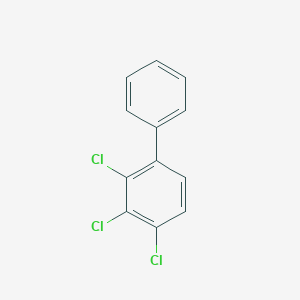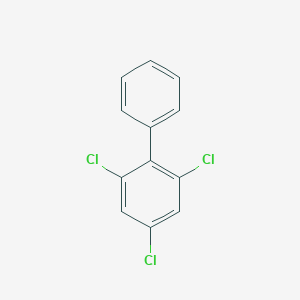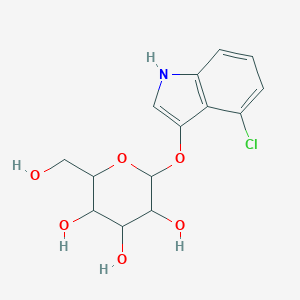
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Übersicht
Beschreibung
“4-Chloro-3-indoxyl-beta-D-galactopyranoside” is a chemical compound that is used as a substrate for the enzyme β-galactosidase . When this compound is cleaved by β-galactosidase, it yields a product that can be used to detect the activity of this enzyme in histochemistry and bacteriology .
Synthesis Analysis
The synthesis of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” involves the cleavage of the glycosidic bond by the enzyme β-galactosidase . This reaction yields a product that can be used to detect the activity of this enzyme .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” is represented by the empirical formula C14H16ClNO6 . The molecular weight of this compound is 408.63 .
Chemical Reactions Analysis
The chemical reaction involving “4-Chloro-3-indoxyl-beta-D-galactopyranoside” is the cleavage of the glycosidic bond by the enzyme β-galactosidase . This reaction yields a product that can be used to detect the activity of this enzyme .
Wissenschaftliche Forschungsanwendungen
1. Enhanced Gene Expression Detection
Kishigami et al. (2006) demonstrated the use of 4-Chloro-3-indoxyl-beta-D-galactopyranoside in detecting gene expression. This compound was found to be more sensitive than X-gal for beta-galactosidase (β-gal) activity, particularly in early developmental stages of mouse embryos. The sensitivity and color compatibility of this compound enabled successful beta-gal staining in combination with in situ hybridization using DIG-labeled probes in embryos (Kishigami et al., 2006).
2. Reporter Gene Studies
Rodig (2020) and Gong et al. (2009) explored the use of 4-Chloro-3-indoxyl-beta-D-galactopyranoside in immunocytochemistry and enzyme immunoassays. It serves as a substrate for β-galactosidase, which is a popular reporter gene. The compound produces an intense blue product, stable and insoluble in alcohol and water, making it ideal for various assays (Rodig, 2020), (Gong et al., 2009).
3. Application in Molecular Biology Techniques
Komatsu et al. (2014) used 4-Chloro-3-indoxyl-beta-D-galactopyranoside in molecular biology, particularly in mouse embryonic samples. The compound's sensitivity enhanced the detection of β-gal activity in early-stage embryos, proving beneficial for in situ hybridization methods (Komatsu et al., 2014).
4. Biochemical Research
Gary and Kindell (2005) used this compound in senescence-associated beta-galactosidase activity assays. This approach enabled them to measure the enzymatic activity quantitatively and provided insights into the process of cellular senescence (Gary & Kindell, 2005).
5. Chromatography and Bioautography
Minar and Spangenberg (2017) and Egetenmeyer and Weiss (2017) demonstrated the use of 4-Chloro-3-indoxyl-beta-D-galactopyranoside in chromatography and bioautography. This compound enabled the detection of phytoestrogenic compounds and genotoxic substances, showcasing its utility in analytical chemistry and environmental testing (Minar & Spangenberg, 2017), (Egetenmeyer & Weiss, 2017).
Safety And Hazards
Zukünftige Richtungen
The use of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” and similar compounds is a promising approach for the detection of bacteria in a specific, economic, and rapid manner . These compounds are used as specific enzyme substrates for a given bacterial marker enzyme, and they generate a specific and measurable signal following an enzymatic reaction .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2/t9-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIRCXIOJIPAQ-FYGCWZCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-indoxyl-beta-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




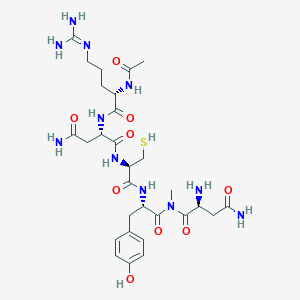

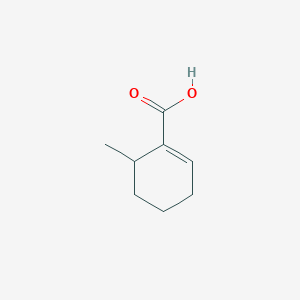


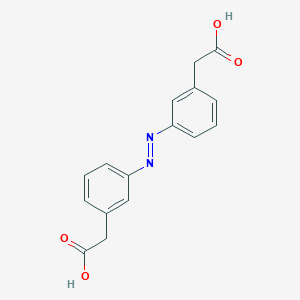
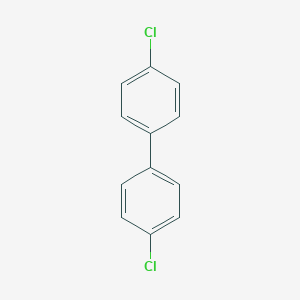
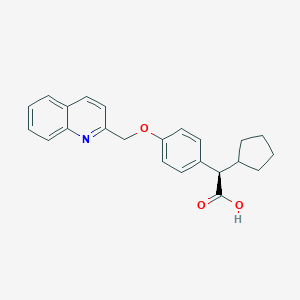
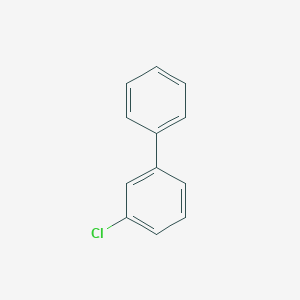
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
